Guanylyl-(2',5')-cytidine
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Overview
Description
Guanylyl-(2’,5’)-cytidine is a nucleotide analog that consists of guanine and cytidine linked by a unique 2’,5’-phosphodiester bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanylyl-(2’,5’)-cytidine typically involves the coupling of guanosine and cytidine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where the 2’-hydroxyl group of guanosine is activated and coupled with the 5’-hydroxyl group of cytidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as tetrazole and a protecting group to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Guanylyl-(2’,5’)-cytidine may involve large-scale synthesis using automated synthesizers that can handle multiple coupling cycles efficiently. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Guanylyl-(2’,5’)-cytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the phosphodiester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can modify the guanine or cytidine bases.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Major Products: The major products of these reactions include mononucleotides and modified nucleotides, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Guanylyl-(2’,5’)-cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: It serves as a substrate for studying the activity of enzymes such as ribonucleases and polymerases.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of diagnostic assays and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Guanylyl-(2’,5’)-cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleotide synthesis and metabolism, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
- Guanylyl-(2’,5’)-guanosine
- Cytidylyl-(2’,5’)-cytidine
- Adenylyl-(2’,5’)-adenosine
Comparison: Guanylyl-(2’,5’)-cytidine is unique due to its specific 2’,5’-phosphodiester linkage, which is less common compared to the typical 3’,5’-linkage found in natural nucleotides. This unique structure imparts distinct biochemical properties, making it a valuable tool in research and therapeutic applications .
Properties
CAS No. |
22886-43-7 |
---|---|
Molecular Formula |
C19H25N8O12P |
Molecular Weight |
588.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-12(31)10(29)7(38-16)4-36-40(34,35)39-13-11(30)6(3-28)37-17(13)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |
InChI Key |
UMZCUWSFHYADTH-VMIOUTBZSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O |
Origin of Product |
United States |
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